molecular formula C12H9F2N B8647359 3,4-Difluorophenylphenylamine

3,4-Difluorophenylphenylamine

Cat. No.: B8647359
M. Wt: 205.20 g/mol
InChI Key: GQRMKUCJCDBNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluorophenylphenylamine is a diphenylamine derivative featuring two phenyl groups attached to an amine nitrogen, with fluorine atoms substituted at the 3- and 4-positions of one phenyl ring. Fluorine’s strong electronegativity and small atomic radius enhance electronic stabilization, making it valuable in pharmaceuticals, agrochemicals, and high-performance polymers . For instance, diphenylamine analogs are studied for their bioactivity in oncology, with structural similarities to thyroid hormones like thyroxine .

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

3,4-difluoro-N-phenylaniline

InChI

InChI=1S/C12H9F2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,15H

InChI Key

GQRMKUCJCDBNJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of 3,4-Difluorophenylphenylamine and Analogs
Compound Substituents Molecular Weight (g/mol) Key Properties Applications
3,4-Difluorophenylphenylamine 3,4-diF on one phenyl ring ~205.2 (estimated) High thermal stability, lipophilicity Polymer precursors, drug intermediates
Diphenylamine No substituents 169.23 Low polarity, moderate solubility Antioxidants, dyes
3-Chloro-N-phenylphthalimide () Cl on phthalimide ring 257.68 High purity required for polyimide synthesis Monomers for polyimides
Dopamine HCl () 3,4-diOH on phenyl ring 189.64 Water-soluble, polar Neurotransmitter, medical use
3,4-Difluorobenzylamine () 3,4-diF on benzyl group 157.15 Intermediate reactivity, halogen effects Pharmaceuticals, agrochemicals

Key Observations :

  • Electron-Withdrawing Effects : The 3,4-difluoro substitution in 3,4-Difluorophenylphenylamine enhances electron deficiency compared to unsubstituted diphenylamine, influencing reactivity in electrophilic aromatic substitution. This contrasts with 3-chloro-N-phenylphthalimide, where chlorine’s bulkier size may hinder polymerization efficiency despite similar electronic effects .
  • Solubility: Fluorine’s hydrophobicity reduces water solubility compared to dopamine’s hydroxyl groups, which form hydrogen bonds. This makes 3,4-Difluorophenylphenylamine more suitable for non-polar solvents or lipid-based formulations .
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability than chloro analogs due to stronger C-F bonds, suggesting advantages in high-temperature polymer applications .

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